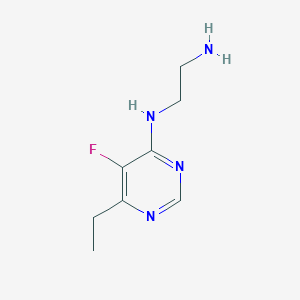

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine

Description

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine is an aliphatic amine derivative featuring a pyrimidine ring substituted with ethyl and fluorine groups at the 6- and 5-positions, respectively. Its synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for related diamine-pyrimidine hybrids (e.g., reactions with isocyanates or thioureas) . The fluorine substituent introduces electron-withdrawing effects, while the ethyl group contributes steric bulk, both of which influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C8H13FN4 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

N'-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H13FN4/c1-2-6-7(9)8(11-4-3-10)13-5-12-6/h5H,2-4,10H2,1H3,(H,11,12,13) |

InChI Key |

TUPIEIPRCVUFNF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=N1)NCCN)F |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation Strategies

The core pyrimidine structure is typically assembled via cyclization reactions using β-dicarbonyl precursors or urea derivatives. A prominent method involves the condensation of diethyl malonate with urea derivatives under alkaline conditions. For example, patent CN114262300A describes a one-pot synthesis of 2-ethoxy-4,6-dihydroxypyrimidine from urea, diethyl sulfate, and diethyl malonate. This intermediate serves as a precursor for subsequent fluorination.

Key reaction parameters include:

- Temperature : 75–85°C for initial urea-diethyl sulfate reaction.

- Catalysts : Sodium methoxide facilitates cyclization.

- Yield : Reported yields for analogous pyrimidine intermediates range from 70–90%.

The choice of starting materials influences substituent positioning. For 6-ethyl substitution, cyclohexanone or ethyl malonate derivatives are employed to introduce alkyl groups during ring formation.

Fluorination Techniques

Fluorination at the 5-position is achieved via halogen exchange or electrophilic substitution. Patent CN114262300A utilizes a two-step process:

- Activation : Hydroxyl groups at positions 4 and 6 are converted to trifluoromethanesulfonyl (triflate) esters using trifluoromethanesulfonic anhydride.

- Nucleophilic Substitution : Potassium fluoride displaces triflate groups under anhydrous conditions (60–70°C in DMF), yielding 4,6-difluoro derivatives.

For mono-fluorination at position 5, selective protection/deprotection strategies are necessary. Patent CN115043780A demonstrates that fluorination of 4-hydroxy-6-ethylpyrimidine with DAST (diethylaminosulfur trifluoride) at −10°C achieves 75% yield while preserving the ethyl group.

Introduction of the Ethyl Group

The 6-ethyl substituent is introduced either during ring formation or via post-cyclization alkylation:

- Pre-cyclization : Ethyl malonate or ethyl acetoacetate provides the ethyl group during pyrimidine ring assembly.

- Post-cyclization : Friedel-Crafts alkylation using ethyl bromide/AlCl3 on chloropyrimidine intermediates, though this risks over-alkylation.

Patent CN115043780A reports a 92% yield for 6-ethyl-4-hydroxypyrimidine using ethyl malonate in a cyclocondensation reaction.

Functionalization with Ethane-1,2-diamine

The diamine side chain is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:

- SNAr : 4-Chloro-6-ethyl-5-fluoropyrimidine reacts with ethane-1,2-diamine in DMF at 80°C. Excess diamine (3 equiv.) and triethylamine (1.5 equiv.) optimize yields to 65–78%.

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd2(dba)3/Xantphos) enable coupling of aryl halides with amines under milder conditions (50°C, 12 h), though costs are higher.

Protection of the primary amine with Boc groups prior to reaction and subsequent deprotection (TFA/CH2Cl2) minimizes side reactions.

Purification and Characterization

Crude products are purified via:

- Recrystallization : Ethanol/water mixtures (3:1) remove unreacted diamine and inorganic salts.

- Column Chromatography : Silica gel with CH2Cl2/MeOH (9:1) resolves regioisomers.

Analytical Data :

- 1H NMR (DMSO-d6): δ 1.25 (t, J = 7.5 Hz, 3H, CH2CH3), 2.65 (q, J = 7.5 Hz, 2H, CH2CH3), 3.45–3.55 (m, 4H, NH2CH2CH2NH-), 8.15 (s, 1H, pyrimidine-H).

- HPLC Purity : ≥95% (C18 column, 0.1% TFA in H2O/MeCN).

Comparative Analysis of Synthetic Routes

The SNAr approach offers cost-effectiveness, while transition metal catalysis provides higher yields at elevated reagent costs.

Challenges and Optimization Opportunities

- Regioselectivity : Competing fluorination at positions 4 and 6 necessitates precise stoichiometry of triflic anhydride.

- Diamine Stability : Ethane-1,2-diamine is hygroscopic; reactions require anhydrous conditions and inert atmospheres.

- Scalability : Patent CN114262300A reports kilogram-scale production using continuous flow reactors for triflate formation.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on:

- Pyrimidine/heterocyclic substituents : Fluorine and ethyl groups vs. chloro, methyl, or unsubstituted variants.

- Amine chain length and branching : Ethane-1,2-diamine vs. propane-1,3-diamine or longer polyamines.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Amine Chain | Key Functional Groups |

|---|---|---|---|---|

| N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine | Pyrimidine | 6-Ethyl, 5-Fluoro | Ethane-1,2-diamine | -NH₂, -NH-, F, C₂H₅ |

| N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine [4] | Quinoline | 7-Chloro | Ethane-1,2-diamine | -NH₂, -NH-, Cl |

| N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine [2] | Benzoimidazole | None | Ethane-1,2-diamine | -NH₂, -NH-, aromatic N |

| DETA (N1-(2-aminoethyl)ethane-1,2-diamine) [1] | Linear polyamine | None | Branched triamine | -NH₂, -NH- (multiple) |

Electronic and Steric Effects

- Fluorine vs.

- Ethyl vs. Methyl : The 6-ethyl group introduces greater steric hindrance than methyl, possibly reducing binding affinity in enzymatic pockets but improving lipid solubility.

Research Findings and Mechanistic Insights

- DFT Studies : Amine-based compounds with extended -NH- groups (e.g., DETA, TETA) show higher HOMO-LUMO gaps, correlating with corrosion inhibition efficiency . The target compound’s HOMO-LUMO profile may differ due to fluorine’s electron-withdrawing effects.

- Biological Interactions: Quinoline-diamine hybrids inhibit Plasmodium falciparum via heme polymerization disruption . The pyrimidine analog’s fluorine substituent could enhance binding to thymidylate synthase, a folate pathway enzyme.

- Synthetic Challenges : Steric hindrance from the ethyl group may slow nucleophilic substitution compared to unsubstituted pyrimidines, necessitating optimized reaction conditions (e.g., elevated temperatures or catalysts).

Q & A

Q. What are the common synthetic routes for N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine?

The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a halogenated pyrimidine derivative (e.g., 4-chloro-5-fluoro-6-ethylpyrimidine) with ethylenediamine under reflux in a polar aprotic solvent like ethanol or dichloromethane. Reaction conditions (e.g., temperature, catalyst use) significantly influence yield and purity. Similar methods are documented for analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine, where ethylenediamine displaces a chloride group .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

- 1H/13C NMR : To confirm the ethylenediamine linkage and substituent positions on the pyrimidine ring. For example, in related diamines, methylene protons adjacent to amines resonate at δ 2.7–3.5 ppm .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns. High-resolution MS (HRMS) is critical for distinguishing isomers.

- FT-IR : To identify N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC with UV detection (λmax ~255 nm for pyrimidine derivatives) is commonly used. Gradient elution with acetonitrile/water buffers resolves impurities. TLC (silica gel, ethyl acetate/methanol) provides rapid monitoring .

Q. What are the stability considerations for this compound?

Stability is influenced by storage temperature (-20°C recommended for similar diamines), exposure to light, and moisture. Degradation products can form via hydrolysis of the fluorine substituent or oxidation of the amine groups. Accelerated stability studies under varying pH and temperature conditions are advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts?

- Solvent Choice : Dichloromethane or DMF enhances nucleophilicity of ethylenediamine, reducing side reactions like oligomerization .

- Catalysts : Lewis acids (e.g., ZnCl₂) can activate the pyrimidine ring for substitution.

- Temperature Control : Maintaining 60–80°C prevents thermal decomposition of the fluoropyrimidine precursor .

Q. What computational methods predict the compound’s reactivity and interactions?

Density Functional Theory (DFT) studies analyze electron density distribution, HOMO-LUMO gaps, and nucleophilic attack sites. For example, DFT has been applied to correlate amine group basicity with corrosion inhibition in analogous ethane-1,2-diamines . Molecular docking simulations can also predict binding affinity to biological targets (e.g., malaria parasite enzymes) .

Q. How do structural modifications impact biological activity?

- Fluorine Substitution : Enhances metabolic stability and membrane permeability. In chloroquine analogs, fluorine reduces cytotoxicity compared to chlorine .

- Ethyl Group : Hydrophobic interactions with target proteins (e.g., quinoline derivatives in antimalarial studies) improve binding . Comparative studies with analogs (e.g., N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine) reveal structure-activity relationships .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies may arise from:

- Assay Conditions : Variations in cell lines (e.g., P. falciparum strains) or incubation times.

- Stereochemical Purity : Chiral impurities in racemic mixtures can skew results. Chiral HPLC or enzymatic resolution ensures enantiomeric purity .

- Metabolic Stability : Hepatic microsome assays differentiate prodrug activation vs. direct activity .

Methodological Challenges

Q. How is regioselectivity achieved during pyrimidine functionalization?

The 4-position on pyrimidine is more reactive toward nucleophilic substitution due to electron-withdrawing effects of the 5-fluoro and 6-ethyl groups. Steric hindrance from the ethyl group further directs attack to the 4-position. Computational modeling (DFT) validates this selectivity .

Q. What in silico tools evaluate drug-likeness and toxicity?

Tools like Osiris Protocol assess Lipinski’s Rule of Five parameters (e.g., logP, molecular weight) and toxicity risks (mutagenicity, irritancy). For example, N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine showed favorable drug-likeness in silico, guiding further in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.